Cas no 1117-70-0 (4-formylpent-4-enenitrile)

4-formylpent-4-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-formylpent-4-enenitrile
- SCHEMBL8634334
- AKOS022504369
- EN300-157815
- 1117-70-0
-
- Inchi: InChI=1S/C6H7NO/c1-6(5-8)3-2-4-7/h5H,1-3H2
- InChI Key: IXMBFEQRFXTDBR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 109.052763847Da
- Monoisotopic Mass: 109.052763847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9Ų
- XLogP3: 0.3
4-formylpent-4-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157815-0.05g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 0.05g |
$365.0 | 2023-06-08 | |
Enamine | EN300-157815-5.0g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 5g |
$4557.0 | 2023-06-08 | |
Enamine | EN300-157815-0.5g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 0.5g |
$1225.0 | 2023-06-08 | |
Enamine | EN300-157815-2.5g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 2.5g |
$3080.0 | 2023-06-08 | |
Enamine | EN300-157815-10000mg |
4-formylpent-4-enenitrile |
1117-70-0 | 85.0% | 10000mg |
$6758.0 | 2023-09-24 | |
Enamine | EN300-157815-5000mg |
4-formylpent-4-enenitrile |
1117-70-0 | 85.0% | 5000mg |
$4557.0 | 2023-09-24 | |
Enamine | EN300-157815-0.1g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 0.1g |
$546.0 | 2023-06-08 | |
Enamine | EN300-157815-10.0g |
4-formylpent-4-enenitrile |
1117-70-0 | 85% | 10g |
$6758.0 | 2023-06-08 | |
Enamine | EN300-157815-50mg |
4-formylpent-4-enenitrile |
1117-70-0 | 85.0% | 50mg |
$365.0 | 2023-09-24 | |
Enamine | EN300-157815-1000mg |
4-formylpent-4-enenitrile |
1117-70-0 | 85.0% | 1000mg |
$1572.0 | 2023-09-24 |
4-formylpent-4-enenitrile Related Literature
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on 4-formylpent-4-enenitrile
Recent Advances in the Study of 4-Formylpent-4-enenitrile (CAS: 1117-70-0) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Formylpent-4-enenitrile (CAS: 1117-70-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive aldehyde and nitrile functional groups, serves as a valuable building block for the synthesis of more complex molecules. Recent studies have explored its utility in drug discovery, material science, and biocatalysis, highlighting its importance in advancing interdisciplinary research.
One of the most notable developments in the study of 4-formylpent-4-enenitrile is its role in the synthesis of bioactive compounds. Researchers have successfully utilized this intermediate in the construction of heterocyclic frameworks, which are prevalent in many FDA-approved drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-formylpent-4-enenitrile in the efficient synthesis of pyrrole derivatives with potent antimicrobial activity. The study reported a yield of over 85% and highlighted the compound's compatibility with various catalytic systems, including palladium and organocatalysts.
In addition to its synthetic applications, 4-formylpent-4-enenitrile has also been investigated for its potential in biocatalysis. A recent paper in ACS Catalysis detailed the enzymatic transformation of this compound using engineered nitrilases, resulting in enantioselective production of chiral aldehydes. This breakthrough opens new avenues for the sustainable production of high-value intermediates, aligning with the growing demand for green chemistry solutions in the pharmaceutical industry.
Furthermore, the physicochemical properties of 4-formylpent-4-enenitrile have been the subject of computational and experimental studies. Density functional theory (DFT) calculations have provided insights into its reactivity and stability, which are critical for optimizing reaction conditions. These findings were corroborated by experimental data, as reported in a 2024 Chemical Communications article, which emphasized the compound's robustness under a wide range of temperatures and pH levels.
Despite these advancements, challenges remain in the large-scale production and application of 4-formylpent-4-enenitrile. Issues such as cost-effectiveness, scalability, and environmental impact need to be addressed to fully realize its potential. Ongoing research is focused on developing more efficient synthetic routes and exploring its utility in emerging fields such as targeted drug delivery and bioorthogonal chemistry.
In conclusion, 4-formylpent-4-enenitrile (CAS: 1117-70-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications, from drug synthesis to biocatalysis, underscore its importance as a key intermediate. Future studies are expected to further elucidate its potential and address existing limitations, paving the way for innovative therapeutic and industrial applications.
1117-70-0 (4-formylpent-4-enenitrile) Related Products
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)



